
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)-, also known as (E)-3,7-Dimethyl-2,6-octadien-1-ol or geraniol, is a naturally occurring monoterpenoid and an alcohol. It is commonly found in essential oils of various aromatic plants such as rose, citronella, and palmarosa. This compound is known for its pleasant floral fragrance and is widely used in the perfume and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be achieved through several methods. One common synthetic route involves the isomerization of nerol, another monoterpenoid alcohol, using acidic catalysts. This process converts nerol to geraniol under controlled conditions .
Industrial Production Methods
Industrial production of geraniol typically involves the extraction of essential oils from plants that are rich in this compound. Steam distillation is a common method used to extract geraniol from plant materials. The extracted oil is then subjected to fractional distillation to isolate pure geraniol .
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- undergoes various chemical reactions, including:
Reduction: Reduction of geraniol can yield citronellol, another important fragrance compound.
Substitution: Geraniol can undergo substitution reactions, such as esterification, to form geranyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Acetic anhydride in the presence of a catalyst
Major Products
Oxidation: Geranial (citral)
Reduction: Citronellol
Substitution: Geranyl acetate
Applications De Recherche Scientifique
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- involves its interaction with cellular membranes and enzymes. Geraniol is known to disrupt microbial cell membranes, leading to cell lysis and death. It also inhibits the activity of certain enzymes involved in microbial metabolism . In terms of its therapeutic effects, geraniol has been shown to modulate various signaling pathways, including those involved in inflammation and apoptosis .
Comparaison Avec Des Composés Similaires
2,7-Octadien-1-ol, 3,7-dimethyl-, (E)- can be compared with other similar compounds such as:
Nerol: The cis-isomer of geraniol, with similar fragrance properties but different chemical reactivity.
Citronellol: A hydrogenated derivative of geraniol, known for its strong rose-like odor.
Linalool: Another monoterpenoid alcohol with a floral scent, commonly found in lavender and coriander.
Geraniol is unique due to its trans-configuration, which imparts distinct chemical and olfactory properties compared to its cis-isomer, nerol .
Propriétés
Numéro CAS |
624-14-6 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,7-dimethylocta-2,7-dien-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3)7-8-11/h7,11H,1,4-6,8H2,2-3H3 |
Clé InChI |
RIFSGUJLMACJMI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CCCC(=CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


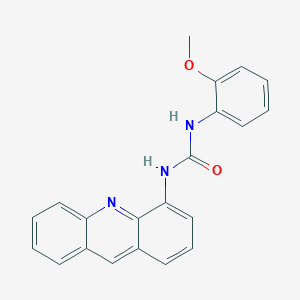
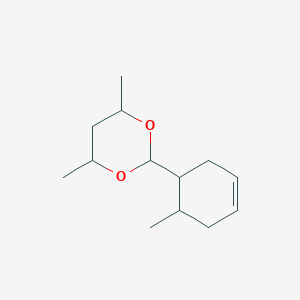

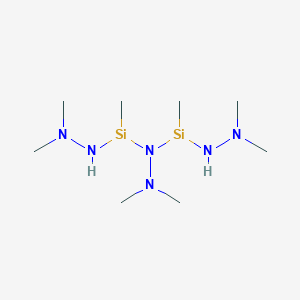
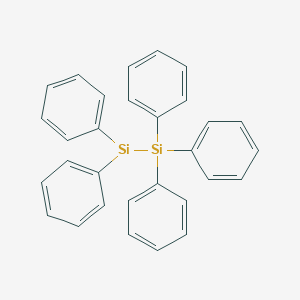
![[2,2-Dimethyl-4-(3-oxo-5-sulfanylidene-1,2,4-triazin-2-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate](/img/structure/B14712749.png)
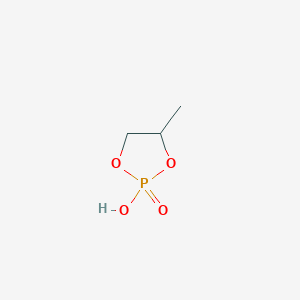

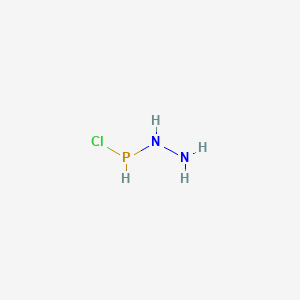


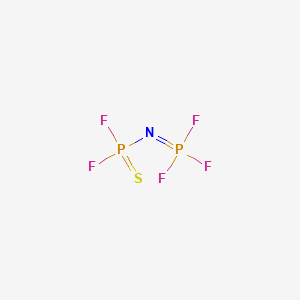
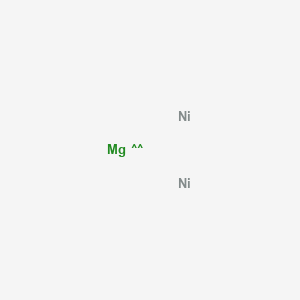
![7-[(E)-3-(furan-2-yl)prop-2-enoyl]-1,4a-dimethyl-1,3,4,5,6,7,8,8a-octahydronaphthalen-2-one](/img/structure/B14712793.png)
